

physicochemical properties of 4-Chlorophenyl-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chlorophenyl-beta-D-glucopyranoside

CAS No.: 4756-30-3

Cat. No.: B1586654

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An In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl-beta-D-glucopyranoside is a glycoside compound of significant interest in biochemical and pharmaceutical research. It consists of a glucose molecule (the glycone) attached to a 4-chlorophenol group (the aglycone) via a β -glycosidic bond. This structure makes it a valuable tool for studying enzyme kinetics, particularly as a substrate or inhibitor for β -glucosidases. The presence of the chlorophenyl group provides a hydrophobic character, influencing its interaction with active sites of enzymes and biological membranes. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their characterization, and insights into its chemical behavior, designed to support advanced research and development applications.

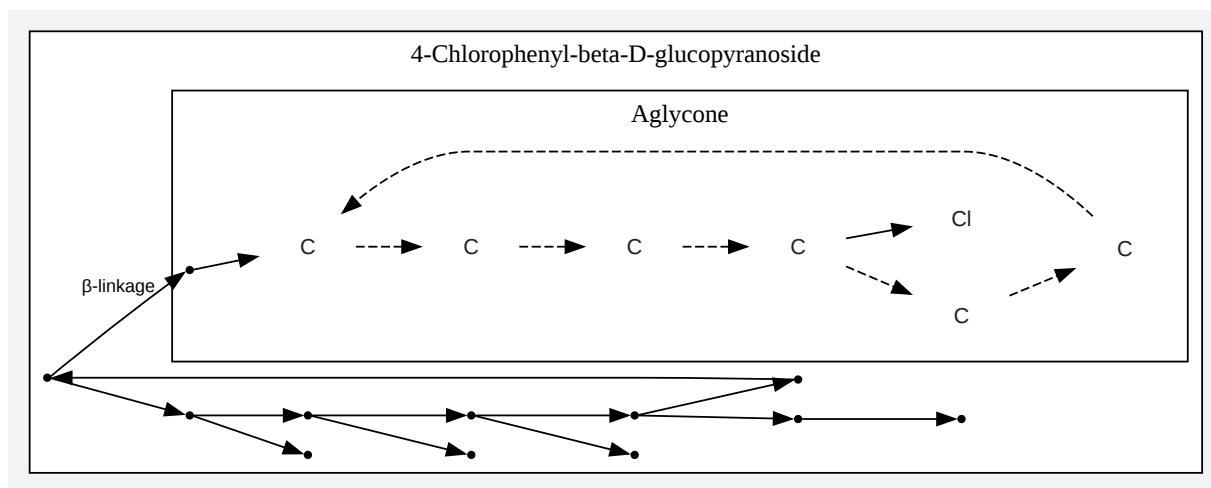
Chemical Identity and Molecular Structure

A clear understanding of the molecule's identity is foundational to any experimental work. **4-Chlorophenyl-beta-D-glucoopyranoside** is also known by synonyms such as p-chlorophenyl-beta-D-glucoopyranoside.^{[1][2]}

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	4756-30-3	[2][3][4]
Molecular Formula	C ₁₂ H ₁₅ ClO ₆	[1]
Molecular Weight	302.7 g/mol	[1]
Appearance	White to off-white powder	[1]
Hydrogen Bond Donors	4	[5]
Hydrogen Bond Acceptors	6	[5]
XLogP3	-0.1	[5]

The structure comprises a hydrophilic glucose unit and a moderately hydrophobic 4-chlorophenyl aglycone. This amphipathic nature is central to its solubility and biological interactions.



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Caption: 2D structure of **4-Chlorophenyl-beta-D-glucopyranoside**.

Core Physicochemical Properties

The utility of **4-Chlorophenyl-beta-D-glucopyranoside** in experimental systems is dictated by its physical and chemical characteristics.

Table 2: Summary of Physicochemical Data

Property	Value	Notes	Source
Melting Point	159-161 °C	Crystalline solid	[1]
Boiling Point	489.7 °C	Estimated	[1]
Solubility	Soluble in water and organic solvents	Amphipathic nature facilitates solubility	[1]

Solubility Profile

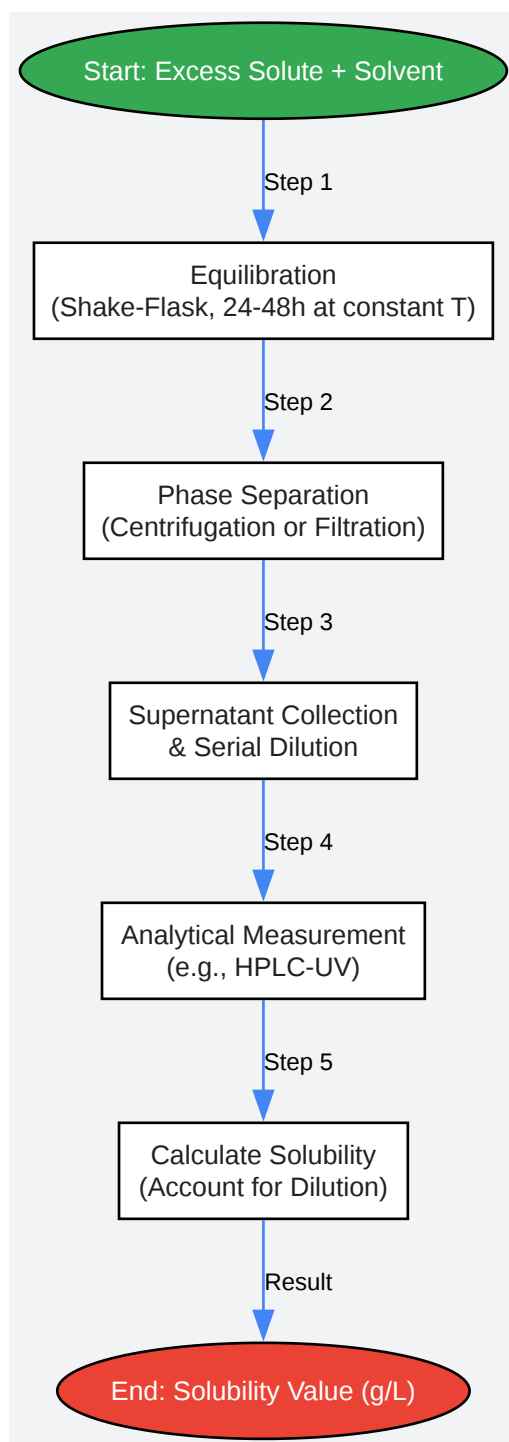
The solubility of a compound is critical for its application in biological assays and as a reactant in synthesis. **4-Chlorophenyl-beta-D-glucopyranoside** is reported to be soluble in water and various organic solvents.[1] This is a direct consequence of its molecular structure: the multiple hydroxyl groups on the glucose moiety confer aqueous solubility, while the chlorophenyl ring provides compatibility with less polar organic solvents.

To ensure reproducibility in experimental setups, a precise determination of solubility in a specific buffer or medium is essential. The following protocol outlines a standard method for determining the aqueous solubility of a glycoside.

Principle: The shake-flask method is a gold-standard technique that involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Methodology:

- **Preparation:** Add an excess amount of **4-Chlorophenyl-beta-D-glucopyranoside** powder to a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
- **Equilibration:** Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[6]
- **Phase Separation:** Cease agitation and allow the suspension to settle. To remove undissolved solid particles, centrifuge the sample at high speed. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
- **Quantification:** Carefully aspirate a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
- **Analysis:** Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR (qNMR).
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as g/L or mol/L.



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Caption: Workflow for experimental solubility determination.

Acidity and pKa Determination

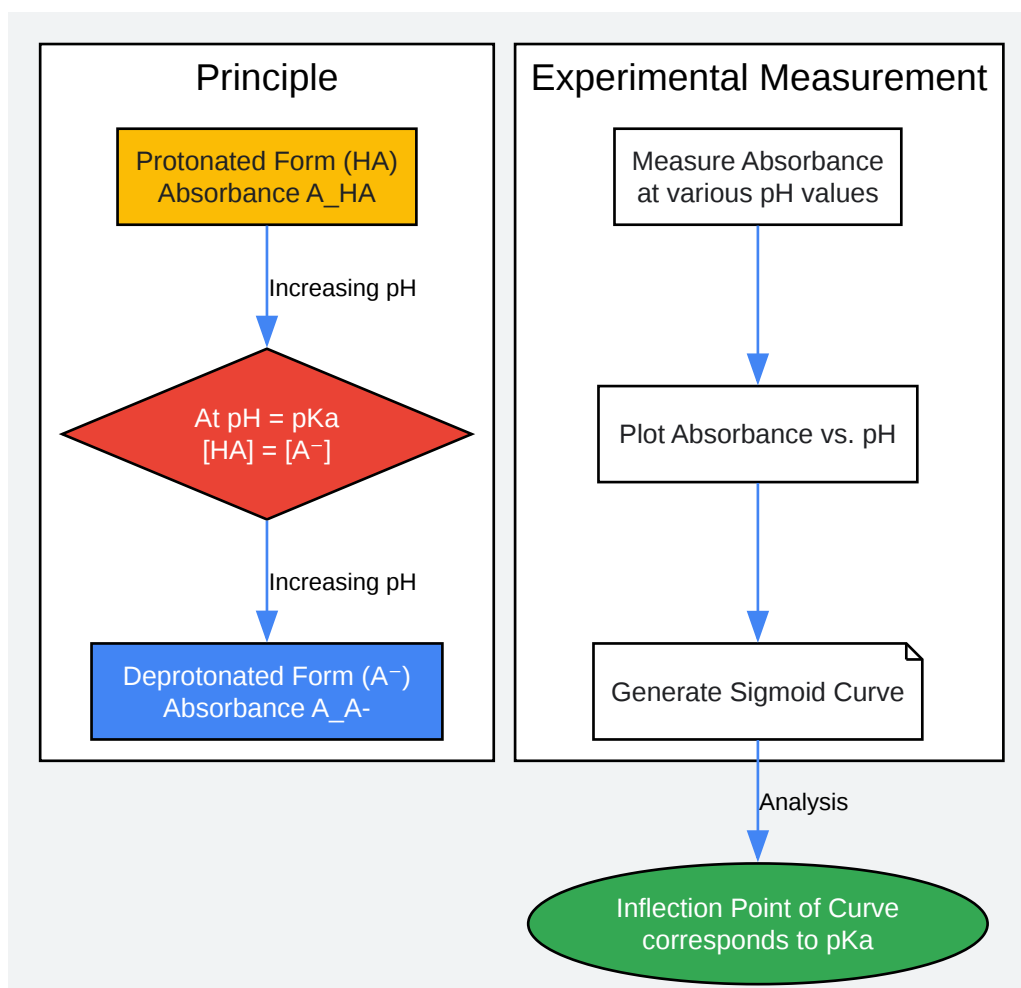
The acidity of **4-Chlorophenyl-beta-D-glucopyranoside** is primarily associated with the hydroxyl groups of the glucose moiety. The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding affinity. While a specific pKa value for this compound is not readily available in public databases, it can be determined using established methods.^{[7][8]}

This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes upon ionization. The chlorophenyl group serves as the necessary chromophore.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized species are equal, which corresponds to the inflection point of the resulting sigmoid curve of absorbance versus pH.^{[7][9]}

Methodology:

- **Wavelength Selection:** Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly alkaline (e.g., pH 12-13) solutions to determine the spectra of the fully protonated and deprotonated forms, respectively. Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
- **Buffer Preparation:** Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
- **Sample Preparation:** Prepare a set of solutions with a constant concentration of **4-Chlorophenyl-beta-D-glucopyranoside** in each of the prepared buffers.
- **Absorbance Measurement:** Measure the absorbance of each solution at the selected analytical wavelength.
- **Data Analysis:** Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.
- **pKa Calculation:** The pKa value can be determined as the pH at the inflection point of the curve.^[7] This can be found graphically or by fitting the data to the Henderson-Hasselbalch equation.



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Caption: Logic of spectrophotometric pKa determination.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of **4-Chlorophenyl-beta-D-glucopyranoside**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment. Key expected signals include:
 - Aromatic protons on the chlorophenyl ring, typically appearing as two doublets in the 7.0-7.5 ppm range.

- The anomeric proton (H-1 of glucose) signal, which is a doublet with a characteristic coupling constant ($J \approx 7-8$ Hz) confirming the β -configuration, usually found around 4.5-5.5 ppm.
- A complex multiplet region between 3.0 and 4.0 ppm corresponding to the other protons on the glucose ring.
- Signals for the hydroxyl protons, which are typically broad and may exchange with D_2O .
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum reveals the number of unique carbon atoms. Expected signals include four distinct aromatic carbons, with the carbon bearing the chlorine atom being significantly shifted, and six signals for the carbons of the glucose unit.
- IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks would include a broad band around $3300-3500\text{ cm}^{-1}$ for the O-H stretching of the hydroxyl groups, C-H stretching bands for aromatic and aliphatic protons, C=C stretching for the aromatic ring around $1500-1600\text{ cm}^{-1}$, and C-O stretching bands in the $1000-1200\text{ cm}^{-1}$ region.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[\[11\]](#) Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to determine the mass of the molecular ion and analyze its fragmentation pattern, which can further confirm the structure.

Chemical Stability and Storage

Like most glycosides, **4-Chlorophenyl-beta-D-glucopyranoside** is susceptible to hydrolysis of the glycosidic bond, particularly under acidic conditions, which would yield glucose and 4-chlorophenol.[\[12\]](#) It is generally more stable under neutral and alkaline conditions. For long-term storage, the compound should be kept in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

Conclusion

4-Chlorophenyl-beta-D-glucopyranoside is a well-defined chemical entity with distinct physicochemical properties that underpin its use in scientific research. Its amphipathic

character, defined melting point, and specific spectroscopic signature make it a reliable tool for researchers. This guide provides not only the known properties but also the authoritative experimental frameworks for determining critical parameters like solubility and pKa, empowering scientists to validate its behavior in their specific experimental systems. A thorough understanding of these properties is paramount for the design of robust biochemical assays and the development of new applications in medicinal chemistry and beyond.

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- [To cite this document: BenchChem. \[physicochemical properties of 4-Chlorophenyl-beta-D-glucopyranoside\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1586654/docs#physicochemical-properties-of-4-chlorophenyl-beta-d-glucopyranoside\]](#)

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